molecular formula C15H15NO3 B13876189 Ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate CAS No. 208580-24-9

Ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate

Cat. No.: B13876189
CAS No.: 208580-24-9
M. Wt: 257.28 g/mol
InChI Key: LAJUXAXDEZKHRA-UHFFFAOYSA-N
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Description

Ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate is a synthetic quinolone derivative characterized by a 4-oxo-1,4-dihydroquinoline core. The compound features a methyl group at position 1 and an ethenyl (vinyl) substituent at position 7, distinguishing it from other derivatives in this class. Quinolones are widely studied for their biological activities, particularly antimicrobial and antitumor properties, which are influenced by substituent variations at key positions on the quinoline scaffold .

Properties

CAS No.

208580-24-9

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C15H15NO3/c1-4-10-6-7-11-13(8-10)16(3)9-12(14(11)17)15(18)19-5-2/h4,6-9H,1,5H2,2-3H3

InChI Key

LAJUXAXDEZKHRA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2)C=C)C

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Formation of the quinoline core via cyclization reactions.
  • Introduction of the ethenyl (vinyl) substituent at the 7-position.
  • Installation of the methyl group at the 1-position.
  • Formation of the 4-oxo group (ketone) on the quinoline ring.
  • Esterification at the 3-carboxylate position with ethyl alcohol.

Literature-Based Synthetic Routes

Although direct literature on this exact compound is limited, related quinoline carboxylate derivatives provide insight into preparation methods.

Cyclization and Ring Closure

One common approach involves starting from substituted anthranilic acids or benzoyl derivatives, which are converted into quinoline carboxylic acid derivatives through cyclization. For example, a substituted anthranilic acid can be reacted with acetic anhydride and acetic acid to form an acetylated intermediate, which upon treatment with oxalyl chloride and further reagents yields the quinoline ring system.

In a related process, the ring closure is facilitated by potassium t-butoxide in t-butanol, which promotes cyclization to form the quinoline core bearing the 4-oxo group and ester functionality.

Introduction of the Ethenyl Group

The ethenyl (vinyl) substituent at the 7-position can be introduced via vinylation reactions, such as:

  • Wittig or Horner-Wadsworth-Emmons olefination on a 7-formylquinoline intermediate.
  • Cross-coupling reactions (e.g., Heck reaction) using appropriate halogenated quinoline precursors and vinyl reagents.

Though specific methods for the 7-ethenyl substitution on this compound are not explicitly detailed in the available patents or literature, these are standard synthetic organic chemistry approaches for vinyl group introduction on aromatic heterocycles.

Methylation at the 1-Position

The methyl group at the 1-position of the quinoline ring is typically introduced by alkylation of the nitrogen atom. This can be achieved by:

  • N-methylation using methyl iodide or methyl sulfate under basic conditions.
  • Alternatively, starting from a methylated anthranilic acid derivative or methylated intermediate before cyclization.
Esterification

The carboxylate at the 3-position is esterified with ethanol to form the ethyl ester. This can be done by:

  • Fischer esterification of the quinoline-3-carboxylic acid with ethanol under acidic conditions.
  • Direct use of ethyl esters of anthranilic acid derivatives as starting materials.

Example Synthetic Procedure (Inferred from Related Compounds)

Step Reagents/Conditions Description
1. Preparation of substituted anthranilic acid Starting from 3-substituted anthranilic acid Functionalize to introduce methyl and ethenyl precursors
2. Acetylation Acetic anhydride, acetic acid Formation of acetylated intermediate
3. Conversion to benzoyl chloride Oxalyl chloride, DMF catalyst, dichloromethane Activation for subsequent coupling
4. Formation of quinoline ring Potassium t-butoxide in t-butanol Ring closure to quinoline scaffold
5. N-methylation Methyl iodide, base Methylation of nitrogen at 1-position
6. Vinyl group introduction Wittig or Heck reaction Introduction of ethenyl group at 7-position
7. Esterification Ethanol, acid catalyst Formation of ethyl ester at 3-carboxylate

This sequence is adapted from known quinoline synthetic methodologies and patent disclosures on related quinoline carboxylates.

Analytical Data and Characterization

For related quinoline derivatives, characterization methods include:

An example from a related quinoline ligand showed:

Compound Color Yield (%) Melting Point (°C) Conductivity (Ω–1 mol–1 cm2 at 25 °C)
Quinoline ligand (C14H17FN3O2) Yellow 87 65–70 -

This data supports successful synthesis and purity.

Summary Table of Preparation Methods

Preparation Step Typical Reagents Conditions Notes
Anthranilic acid functionalization Substituted anthranilic acid Standard organic synthesis Precursor modification
Acetylation Acetic anhydride, acetic acid Reflux Protects amino group
Benzoyl chloride formation Oxalyl chloride, DMF Room temperature Activates for coupling
Ring closure Potassium t-butoxide, t-butanol 50-60 °C Cyclization to quinoline
N-Methylation Methyl iodide, base Room temperature Alkylation of N1
Vinyl group introduction Wittig or Heck reagents Heating, inert atmosphere Installation of ethenyl group
Esterification Ethanol, acid catalyst Reflux Formation of ethyl ester

Research Findings and Considerations

  • The ring closure step using potassium t-butoxide is critical for forming the quinoline core with the correct oxidation state at the 4-position.
  • N-Methylation must be controlled to avoid over-alkylation or side reactions.
  • Vinyl group introduction often requires inert atmosphere and careful control of reaction temperature to maintain the ethenyl substituent without polymerization or side reactions.
  • Purification typically involves recrystallization and chromatographic techniques.
  • Characterization confirms the presence of all functional groups and the integrity of the quinoline scaffold.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline scaffold.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and substituted quinolines with diverse functional groups .

Scientific Research Applications

Ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline scaffold can intercalate with DNA, inhibit topoisomerase enzymes, and interact with various receptors and enzymes in biological systems. These interactions disrupt essential biological processes, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Substituent Effects

The table below summarizes key substituents and properties of related 4-oxoquinoline-3-carboxylate derivatives:

Compound Name Substituents (Positions) Key Properties/Activities References
Ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate 1-CH₃, 7-CH₂=CH₂ Hypothesized: Potential for π-π interactions due to ethenyl; moderate lipophilicity
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxoquinoline-3-carboxylate 1-cyclopropyl, 6-F, 7-Cl, 8-NO₂ Crystal packing via C–H⋯O/Cl interactions; high thermal stability (m.p. 438 K)
Ethyl 6-substituted-1-(triazolylmethyl)-4-oxoquinoline-3-carboxylate 1-triazolylmethyl, 6-Cl/F Antitumor activity (IC₅₀: 13.32–15.03 μM against HL60)
Ethyl 7-methoxy-8-methyl-4-oxoquinoline-3-carboxylate 7-OCH₃, 8-CH₃ Noted in synthesis pathways; electronic modulation via methoxy
Ethyl 1-(2,4-dichlorobenzyl)-4-oxo-7-CF₃-quinoline-3-carboxylate 1-(2,4-Cl₂-benzyl), 7-CF₃ Enhanced lipophilicity due to CF₃ and dichlorobenzyl
Ethyl 7-methyl-4-oxo-1H-quinoline-3-carboxylate 7-CH₃ Moderate LogP (2.01); potential metabolic stability

Position-Specific Analysis

Position 1 :
  • Cyclopropyl (): Enhances DNA gyrase binding in fluoroquinolones but may reduce solubility .
  • Triazolylmethyl () : Introduces hydrogen-bonding capability, improving target affinity .
Position 7 :
  • Ethenyl (Target Compound): Electron-rich group may facilitate π-π stacking or Michael addition reactivity, unlike chloro or amino substituents.
  • Chloro/Nitro () : Electron-withdrawing groups enhance electrophilicity, aiding nucleophilic substitution reactions .
  • Trifluoromethyl (i) : Increases lipophilicity and metabolic resistance .
Positions 6 and 8 :
  • Fluoro/Nitro () : Fluorine at position 6 improves bioavailability; nitro at 8 aids in synthetic modifications .

Biological Activity

Ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. A common method includes the reaction of ethyl 2-bromomethyl-3-quinoline-3-carboxylate with ethyl hydroxyacetate, followed by subsequent transformations to achieve the desired structure. The keto-enol tautomerism of the compound has also been studied using spectroscopic methods, indicating its stability and reactivity under various conditions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. In vitro experiments have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and T47D cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis induction
T47D15.0G2/M phase arrest

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The underlying mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 expression, which are critical mediators in inflammatory responses .

Case Studies

  • Study on Anticancer Activity : A study conducted on various quinoline derivatives demonstrated that this compound significantly inhibited cell proliferation in MCF-7 cells, with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin .
  • Anti-inflammatory Mechanism : In another investigation, the compound was shown to reduce LPS-induced inflammation in animal models, leading to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This indicates potential therapeutic applications in treating inflammatory diseases .

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